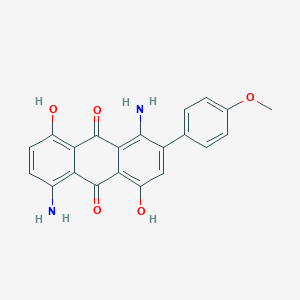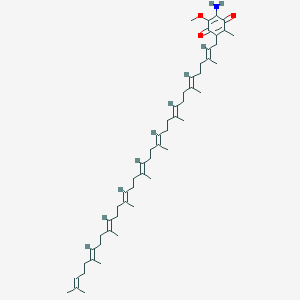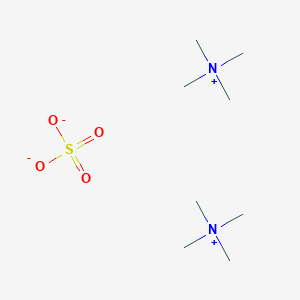![molecular formula C20H12O4 B085148 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone CAS No. 14734-20-4](/img/structure/B85148.png)
5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone is a chemical compound that has gained significant attention in the scientific community due to its unique properties. This compound has been synthesized using various methods and has been extensively studied for its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone is not fully understood. However, it is believed that the compound interacts with electron-rich molecules, leading to the formation of charge transfer complexes. This interaction is thought to be responsible for the excellent charge transport properties of the compound.
Biochemical And Physiological Effects
There is limited information available regarding the biochemical and physiological effects of 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone. However, studies have shown that the compound is relatively stable and does not exhibit significant toxicity.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone in lab experiments is its excellent charge transport properties. This makes it a potential candidate for use in electronic devices. However, one of the limitations of the compound is its limited solubility in common solvents, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for research on 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone. One potential direction is to explore its potential applications in organic electronics further. Additionally, more research is needed to understand the mechanism of action of the compound fully. Finally, there is a need for the development of new synthesis methods that can improve the yield and scalability of the compound.
Synthesis Methods
The synthesis of 5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone has been achieved using various methods. One of the most common methods is the oxidative cyclization of 2,2'-dihydroxy-1,1'-binaphthyl-3,3'-dicarboxylic acid. This method involves the use of oxidizing agents such as potassium permanganate or ceric ammonium nitrate to cyclize the diol into the desired tetrone.
Scientific Research Applications
5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of organic electronics. This compound has been shown to have excellent charge transport properties, making it a potential candidate for use in electronic devices such as solar cells and transistors.
properties
CAS RN |
14734-20-4 |
|---|---|
Product Name |
5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone |
Molecular Formula |
C20H12O4 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
pentacyclo[10.8.0.02,11.04,9.014,19]icosa-4,6,8,14,16,18-hexaene-3,10,13,20-tetrone |
InChI |
InChI=1S/C20H12O4/c21-17-9-5-1-2-6-10(9)18(22)14-13(17)15-16(14)20(24)12-8-4-3-7-11(12)19(15)23/h1-8,13-16H |
InChI Key |
JAAZJUITWOKRKO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3C(C2=O)C4C3C(=O)C5=CC=CC=C5C4=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3C(C2=O)C4C3C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




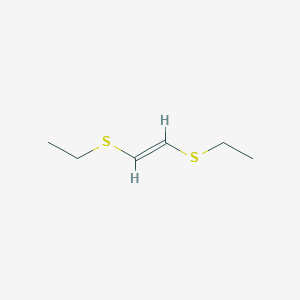
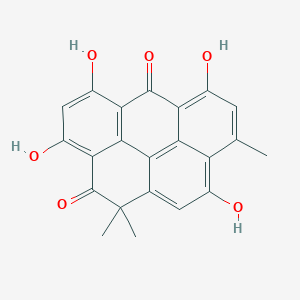
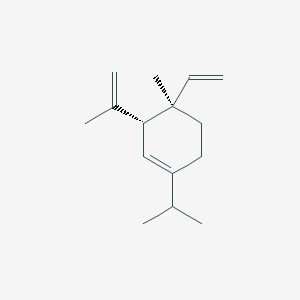
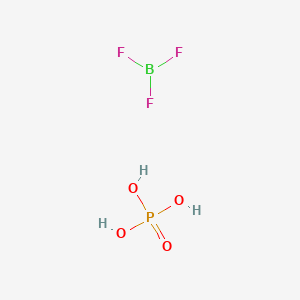
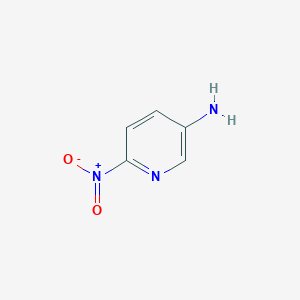
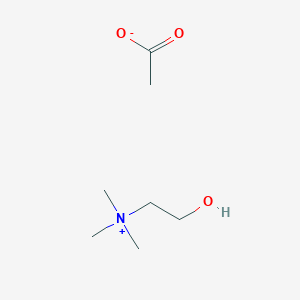
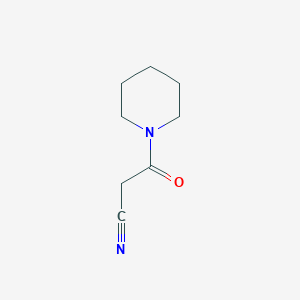
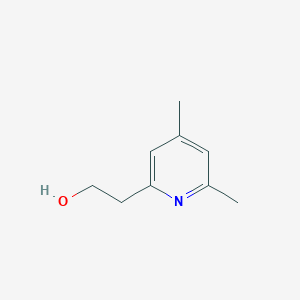
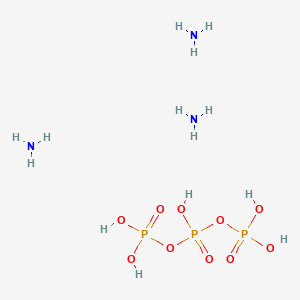
![Tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene](/img/structure/B85086.png)
